N-(2-iodophenyl)-4-nitrobenzenesulfonamide

Description

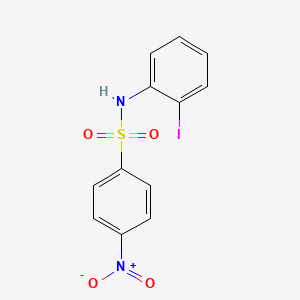

N-(2-iodophenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-iodophenyl group attached to the nitrogen of a 4-nitrobenzenesulfonamide scaffold. The compound is synthesized via a reaction between 2-iodoaniline, pyridine, and 4-nitrobenzenesulfonyl chloride (4-NsCl) in dichloromethane (DCM), followed by purification through acid washes and solvent evaporation .

Properties

Molecular Formula |

C12H9IN2O4S |

|---|---|

Molecular Weight |

404.18 g/mol |

IUPAC Name |

N-(2-iodophenyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H9IN2O4S/c13-11-3-1-2-4-12(11)14-20(18,19)10-7-5-9(6-8-10)15(16)17/h1-8,14H |

InChI Key |

UBIAODIMZCODKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])I |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

-

- 2-Iodoaniline (11.4 mmol, 2.5 g)

- Pyridine (12.5 mmol, 1 mL)

- 4-Nitrobenzenesulfonyl chloride (12.5 mmol, 2.78 g)

- Dichloromethane (20 mL)

-

- Dissolve 2-iodoaniline, pyridine, and 4-NsCl in DCM.

- Stir the mixture at room temperature (~25°C) for 1 hour.

- Wash the reaction mixture with dilute acetic acid to remove excess pyridine and by-products.

- Extract organic layers, wash with DCM, dry over magnesium sulfate, filter, and evaporate.

- Crystallize the crude product from DCM/ethyl acetate (20:1) to obtain pure N-(2-iodophenyl)-4-nitrobenzenesulfonamide.

Yield and Purity

- The described method yields approximately 46% of the target compound, with high purity confirmed by NMR spectroscopy.

Variations and Optimization Strategies

Recent literature indicates that reaction parameters such as temperature, solvent choice, and reagent stoichiometry significantly influence yield and purity:

Alternative Reagents

- Use of p-toluenesulfonyl chloride (p-TsCl) or p-methoxybenzenesulfonyl chloride can modify the electronic properties of the sulfonamide, affecting subsequent reactions.

Catalytic Variants

- Metal-free conditions are preferred to avoid metal contamination, although some methods employ catalytic agents like DMAP to accelerate the reaction.

Data Supporting the Synthesis

Reaction Scheme

2-Iodoaniline + 4-Nitrobenzenesulfonyl chloride → this compound

NMR Data

| NMR Type | Chemical Shifts | Notes |

|---|---|---|

| 1H NMR (500 MHz, DMSO-d6) | δ 10.26 (s, 1H), 8.44–8.38 (m, 2H), 7.98–7.91 (m, 2H), 7.85 (dd, J=7.9,1.4 Hz, 1H), 7.34 (ddd, J=8.0,7.4,1.5 Hz, 1H), 7.07–7.00 (m, 2H) | Confirms aromatic protons and sulfonamide NH |

| 13C NMR (126 MHz, DMSO-d6) | δ 149.8, 146.3, 139.8, 137.5, 129.1, 129.1, 128.4, 128.4, 124.7, 99.2 | Aromatic carbons and sulfonyl carbons |

Summary of Literature Findings

- The synthesis of this compound is reliably achieved through nucleophilic sulfonylation under mild, metal-free conditions.

- The reaction proceeds efficiently at room temperature with appropriate stoichiometry.

- Purification via crystallization yields high-purity products suitable for further functionalization or biological testing.

- Variations in substituents on the aromatic ring or reaction conditions can tailor the compound's properties for specific applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-iodophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the iodine atom, to form hypervalent iodine species.

Common Reagents and Conditions:

Substitution: Palladium catalysts and phosphine ligands are commonly used for substitution reactions involving the iodine atom.

Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for reducing the nitro group.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products Formed:

Substitution: Products with various functional groups replacing the iodine atom.

Reduction: N-(2-aminophenyl)-4-nitrobenzenesulfonamide.

Oxidation: Hypervalent iodine compounds.

Scientific Research Applications

N-(2-iodophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules.

Medicinal Chemistry: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-4-nitrobenzenesulfonamide depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Chemical Reactions: In organic synthesis, the iodine atom can participate in oxidative addition and reductive elimination processes, facilitating various transformations.

Comparison with Similar Compounds

N-(3-((6,7-dimethoxyquinazoline-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide

- Key Differences: Incorporates a quinazoline moiety linked via an amino group to the phenyl ring.

- Biological Activity: Exhibits potent pro-apoptotic activity against Ehrlich ascites carcinoma (EAC) cells, with an IC50 of 10.29 ± 1.14 µM . The quinazoline group likely enhances DNA intercalation or kinase inhibition, contributing to its efficacy.

- Comparison : The absence of the quinazoline unit in the target compound may limit similar biological activity, though the nitro group’s electron-withdrawing nature could favor reactivity in other contexts.

N-((4-(3-Methylbut-2-en-1-yl)-1-tosyl-1H-indol-3-yl)methylene)-4-nitrobenzenesulfonamide

N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide

- Key Differences : Substituted with a cyclopropylmethyl group instead of an aromatic ring.

- Synthesis : Prepared via alkylation of cyclopropylmethylamine with 4-nitrobenzenesulfonyl chloride, yielding a melting point of 114–116°C .

- Comparison : The aliphatic cyclopropyl group reduces aromatic interactions but may enhance metabolic stability in vivo compared to the iodophenyl analog.

N-(2-Fluoro-4-iodophenyl)-4-methylbenzenesulfonamide

- Key Differences : Contains a fluorine atom and a methyl group instead of nitro and iodine.

- Properties : The methyl group is electron-donating, contrasting with the nitro group’s electron-withdrawing effect, which could reduce electrophilic reactivity .

Physicochemical Properties

- Melting Points : While N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide melts at 114–116°C, its N-allyl derivative melts at 67–69°C . The target compound’s melting point is unspecified but expected to be higher due to the iodophenyl group’s rigidity.

- Solubility : The nitro group in all derivatives enhances polarity, but bulky substituents (e.g., iodophenyl, naphthalene) may reduce aqueous solubility compared to smaller groups like cyclopropylmethyl.

Biological Activity

N-(2-Iodophenyl)-4-nitrobenzenesulfonamide is an organic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula , featuring a sulfonamide functional group attached to a nitro-substituted benzene ring and an iodophenyl moiety. The presence of iodine enhances its reactivity, which is crucial for its biological interactions.

Biological Activities

Antimicrobial Activity

This compound exhibits potent antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria. The introduction of the iodine atom may enhance the compound's antimicrobial potency or alter its pharmacokinetic properties, making it a valuable candidate for developing new antibacterial agents.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound may possess cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes related to folate metabolism and other pathways critical for cancer cell proliferation .

The biological activity of this compound primarily involves its interaction with enzymes involved in folate synthesis. By inhibiting these enzymes, the compound disrupts the metabolic processes necessary for bacterial growth and cancer cell survival. Additionally, the nitro group in its structure is known to participate in redox reactions, potentially leading to oxidative stress within target cells .

Case Studies and Research Findings

Several studies have explored the biological efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing IC50 values comparable to established antibiotics.

- Cytotoxicity Against Cancer Cell Lines : In vitro experiments revealed that this compound exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values indicating strong potential for further development as an anticancer agent.

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the iodine and nitro groups can significantly influence the compound's biological activity. For instance, substituting different halogens or functional groups has been shown to alter binding affinities and efficacy against various biological targets.

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-chlorophenyl)-4-nitrobenzenesulfonamide | Chlorine instead of iodine | Moderate antibacterial activity |

| N-(4-iodophenyl)-4-nitrobenzenesulfonamide | Iodine at para position | Enhanced anticancer potential |

| N-(2-methylphenyl)-4-nitrobenzenesulfonamide | Methyl group instead of iodine | Lower reactivity compared to iodine-containing compounds |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-iodophenyl)-4-nitrobenzenesulfonamide, and how can reaction conditions be tailored to maximize yield and purity?

- Methodology : The compound is synthesized via nucleophilic substitution, typically involving 2-iodoaniline and 4-nitrobenzenesulfonyl chloride. Key steps include:

- Reagent preparation : Use dry dichloromethane (DCM) as the solvent under inert atmosphere to minimize side reactions.

- Coupling reaction : Add 4-nitrobenzenesulfonyl chloride dropwise to 2-iodoaniline in the presence of a base (e.g., triethylamine) at 0–5°C to control exothermicity.

- Purification : Recrystallize the crude product using ethanol/water mixtures (90:10 v/v) to achieve >90% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

- Optimization : Adjust molar ratios (1:1.2 for aniline:sulfonyl chloride) and reaction time (4–6 hours) to balance yield and byproduct formation.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups, δ 7.1–7.5 ppm for iodophenyl protons) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Key parameters include C–I bond length (~2.09 Å) and sulfonamide torsion angles (e.g., S–N–C–C dihedral ~75°) to confirm stereoelectronic effects .

- Mass spectrometry : High-resolution ESI-MS (negative ion mode) to validate molecular weight (expected [M-H] at m/z 446.92) .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions?

- Mechanistic insight : The iodine atom acts as a directing group in C–H activation reactions. For example, iridium/rhodium catalysts (e.g., [Cp*IrCl]) enable regioselective arylation at the ortho position via coordination to the sulfonamide nitrogen .

- Experimental design : Optimize catalytic conditions (e.g., 2 mol% catalyst, 110°C in DMF) and evaluate substituent effects using Hammett plots. Compare yields with bromo/chloro analogs to assess leaving-group efficacy (iodo > bromo > chloro in Suzuki-Miyaura couplings) .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

- Data reconciliation strategies :

- Comparative assays : Test the compound alongside analogs (e.g., N-(2-bromophenyl) or N-(4-nitrobenzenesulfonamide)) under identical conditions (e.g., MIC assays against E. coli).

- Dose-response studies : Use logarithmic concentration ranges (0.1–100 µM) to identify non-linear effects, such as hormesis in cytotoxicity assays .

- Target validation : Perform molecular docking (e.g., AutoDock Vina) against dihydropteroate synthase (DHPS) to assess binding affinity differences caused by iodine’s steric bulk vs. bromine .

Methodological Tables

Table 1 : Key Reaction Conditions for Sulfonamide Synthesis

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dry DCM | Minimizes hydrolysis |

| Temperature | 0–5°C (reflux post-mixing) | Controls exothermic coupling |

| Base | Triethylamine | Enhances nucleophilicity |

| Molar Ratio | 1:1.2 (aniline:sulfonyl chloride) | Reduces unreacted starting material |

Table 2 : Comparative Reactivity of Halogenated Sulfonamides in Cross-Coupling

| Substituent | Catalytic System | Yield (%) | Reference |

|---|---|---|---|

| Iodo | Pd(OAc)/PPh | 85 | |

| Bromo | Pd(OAc)/PPh | 72 | |

| Chloro | Pd(OAc)/PPh | 58 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.